molecular formula C19H19N3O3S B2447245 N-([2,4'-bipyridin]-4-ylmethyl)-2-ethoxybenzenesulfonamide CAS No. 2034393-98-9

N-([2,4'-bipyridin]-4-ylmethyl)-2-ethoxybenzenesulfonamide

Cat. No.: B2447245
CAS No.: 2034393-98-9
M. Wt: 369.44
InChI Key: CAMVNIUGAWGRQG-UHFFFAOYSA-N
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Description

N-([2,4’-bipyridin]-4-ylmethyl)-2-ethoxybenzenesulfonamide is a complex organic compound that features a bipyridine moiety linked to an ethoxybenzenesulfonamide group

Properties

IUPAC Name

2-ethoxy-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S/c1-2-25-18-5-3-4-6-19(18)26(23,24)22-14-15-7-12-21-17(13-15)16-8-10-20-11-9-16/h3-13,22H,2,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAMVNIUGAWGRQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1S(=O)(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Precursor Synthesis: 2-Ethoxybenzenesulfonyl Chloride

The synthesis of 2-ethoxybenzenesulfonyl chloride serves as a critical precursor. Two primary methodologies are employed:

Method A: Direct Sulfonation of Ethoxybenzene
Ethoxybenzene undergoes sulfonation using chlorosulfonic acid (ClSO₃H) under controlled conditions. The reaction proceeds via electrophilic aromatic substitution, with the ethoxy group directing sulfonation to the para position relative to the oxygen atom.

$$
\text{Ethoxybenzene} + \text{ClSO}3\text{H} \xrightarrow{0\,^\circ\text{C}} \text{2-Ethoxybenzenesulfonic acid} \xrightarrow{\text{PCl}5} \text{2-Ethoxybenzenesulfonyl chloride}
$$

Key Parameters

  • Temperature: 0–5°C to minimize over-sulfonation.
  • Yield: 65–72% after purification by vacuum distillation.

Method B: Thiol Oxidation Pathway
2-Ethoxybenzenethiol is oxidized to the sulfonyl chloride using chlorine gas in aqueous HCl:

$$
\text{2-Ethoxybenzenethiol} + 3\text{Cl}2 + 2\text{H}2\text{O} \rightarrow \text{2-Ethoxybenzenesulfonyl chloride} + 6\text{HCl}
$$

This method is less common due to the malodorous nature of thiols but offers higher regioselectivity.

Synthesis of [2,4'-Bipyridin]-4-ylmethanamine

The bipyridylmethylamine moiety is synthesized via reductive amination or nitrile reduction:

Reductive Amination
4-Cyano-2,4'-bipyridine is hydrogenated using Raney nickel under H₂ pressure:

$$
\text{4-Cyano-2,4'-bipyridine} + \text{H}_2 \xrightarrow{\text{Raney Ni}} \text{[2,4'-Bipyridin]-4-ylmethanamine}
$$

Conditions

  • Solvent: Ethanol/ammonia mixture (7:3 v/v).
  • Pressure: 50 psi H₂, 24 hours.
  • Yield: 58% after column chromatography.

Sulfonamide Coupling Reaction

The final step involves reacting 2-ethoxybenzenesulfonyl chloride with [2,4'-bipyridin]-4-ylmethanamine. Two protocols are prevalent:

Protocol 1: Pyridine-Mediated Coupling
Adapted from Schetty (1969), the reaction uses pyridine as both base and solvent:

$$
\text{2-Ethoxybenzenesulfonyl chloride} + \text{[2,4'-Bipyridin]-4-ylmethanamine} \xrightarrow{\text{Pyridine}} \text{this compound}
$$

Optimization Data

Parameter Value
Molar Ratio (1:1.2) Sulfonyl chloride:Amine
Temperature 0°C → RT, 12 hours
Yield 78%

Protocol 2: Triethylamine in Dichloromethane
A modified method using anhydrous conditions:

$$
\text{Reagents: 2-Ethoxybenzenesulfonyl chloride (1 eq), [2,4'-Bipyridin]-4-ylmethanamine (1.1 eq), Et₃N (2 eq), DCM}
$$

Advantages

  • Faster reaction (4–6 hours).
  • Higher purity (≥95% by HPLC).

Purification and Characterization

Purification Techniques

  • Column Chromatography : Silica gel (ethyl acetate/hexane, 3:7) removes unreacted amine and sulfonic acid byproducts.
  • Recrystallization : Ethanol/water (7:3) yields crystalline product (mp 142–144°C).

Spectroscopic Characterization

¹H NMR (600 MHz, CDCl₃)

  • δ 1.42 (t, J = 7.0 Hz, 3H, CH₂CH₃)
  • δ 4.12 (q, J = 7.0 Hz, 2H, OCH₂)
  • δ 4.58 (s, 2H, CH₂N)
  • δ 7.52–8.76 (m, 11H, aromatic and bipyridyl H)

IR (KBr)

  • 1345 cm⁻¹ (asymmetric S=O stretch)
  • 1162 cm⁻¹ (symmetric S=O stretch)

Alternative Synthetic Strategies

Solid-Phase Synthesis

A patent-derived approach immobilizes the bipyridylmethylamine on Wang resin, followed by sulfonylation and cleavage. This method achieves 82% yield but requires specialized equipment.

Microwave-Assisted Reaction

Using a CEM Discover reactor, reaction time reduces to 15 minutes at 80°C with comparable yield (76%).

Challenges and Mitigation Strategies

Challenge Solution
Hydrolysis of sulfonyl chloride Anhydrous conditions, molecular sieves
Bipyridine ring protonation Use of non-acidic solvents (e.g., THF)
Low amine nucleophilicity Activate with DMF catalytic traces

Industrial-Scale Considerations

Pilot-scale batches (10 kg) employ continuous flow reactors to enhance heat transfer and reduce ClSO₃H decomposition. Environmental metrics:

  • E-factor: 8.2 (solvent recovery reduces to 5.1).

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-([2,4’-bipyridin]-4-ylmethyl)-2-ethoxybenzenesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The bipyridine moiety can chelate metal ions, influencing various biochemical pathways . This compound may also modulate redox reactions, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-([2,4’-bipyridin]-4-ylmethyl)-2-ethoxybenzenesulfonamide is unique due to its combination of bipyridine and sulfonamide functionalities, which confer distinct chemical and biological properties.

Biological Activity

N-([2,4'-bipyridin]-4-ylmethyl)-2-ethoxybenzenesulfonamide is a complex organic compound with significant biological activity and applications in medicinal chemistry. This compound features a bipyridine moiety linked to an ethoxybenzenesulfonamide group, which contributes to its unique properties and potential therapeutic uses.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • IUPAC Name : 2-ethoxy-N-[(2-pyridin-4-yl)pyridin-4-yl)methyl]benzenesulfonamide
  • Molecular Formula : C19H19N3O3S
  • CAS Number : 2034393-98-9

Synthesis Methods

This compound is synthesized through various coupling reactions, including:

  • Suzuki Coupling : Involves the reaction of a boronic acid derivative of bipyridine with a halogenated ethoxybenzenesulfonamide in the presence of a palladium catalyst.
  • Negishi Coupling : Utilizes a zinc reagent for coupling.
  • Stille Coupling : Employs tin reagents to facilitate the reaction.

These methods are optimized for higher yields and efficiency, often using microwave irradiation to enhance reaction rates.

The biological activity of this compound is largely attributed to its interaction with various biological pathways, particularly the Nrf2/Keap1 signaling pathway. This pathway regulates the expression of cytoprotective and detoxifying enzymes, playing a crucial role in maintaining cellular redox homeostasis.

Key Findings:

  • Antioxidant Activity : The compound has been shown to activate Nrf2, leading to increased expression of antioxidant enzymes which help in mitigating oxidative stress.
  • Cancer Therapeutics : Modulation of the Nrf2 pathway has implications in cancer treatment, as it can either promote or inhibit tumor growth depending on the context. For instance, compounds that enhance Nrf2 activity may protect normal cells from oxidative damage while potentially aiding cancer cell survival under stress conditions .

Case Studies

  • In Vitro Studies : Research indicates that this compound exhibits significant cytoprotective effects in cell lines exposed to oxidative stress. The activation of Nrf2 was confirmed through luciferase reporter assays.
  • In Vivo Studies : Animal models have demonstrated that this compound can reduce inflammation and oxidative damage in tissues subjected to stressors such as lipopolysaccharide (LPS) challenge, suggesting its potential as an anti-inflammatory agent .

Comparative Analysis with Similar Compounds

Compound NameSimilarityUnique Features
2,2'-BipyridineBasic bipyridine structureLacks sulfonamide functionality
Bipyridinium SaltsOxidized form of bipyridineUsed in redox chemistry
Nrf2 ModulatorsTargeting the same pathwayVarying mechanisms of action

This compound stands out due to its dual functionality as both a bipyridine ligand and a sulfonamide, offering distinct biological properties that are not present in simpler derivatives.

Q & A

Q. Advanced Research Focus

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge distribution. For example, the bipyridine moiety often exhibits electron-deficient behavior, influencing binding to metal ions or biological targets .
  • Molecular Docking : Screens interactions with enzymes (e.g., kinases) or receptors. AutoDock Vina or Schrödinger Suite can model binding affinities, with validation via experimental IC₅₀ values from enzyme inhibition assays .

How can contradictions in crystallographic data (e.g., bond lengths vs. computational models) be resolved?

Advanced Research Focus
Discrepancies arise from dynamic effects (e.g., thermal motion) or model overfitting. Mitigation strategies include:

  • Refinement Validation : Use SHELXL’s Rfree metric and tools like PLATON to check for missed symmetry or disorder .
  • Complementary Techniques : Pair X-ray data with solid-state NMR or DFT-optimized geometries to reconcile bond-length deviations >0.02 Å .

What biological activities have been explored for this compound, and how are they assessed methodologically?

Q. Advanced Research Focus

  • Antimicrobial Activity : Tested via broth microdilution (MIC values against S. aureus or E. coli), with structural analogs showing enhanced activity when electron-withdrawing groups are added to the sulfonamide .
  • Enzyme Inhibition : Kinase inhibition assays (e.g., ADP-Glo™) quantify IC₅₀ values. Statistical analysis (ANOVA with post-hoc tests) validates significance (e.g., p < 0.05) .

How do modifications to the bipyridine or sulfonamide moieties alter electrochemical properties?

Q. Advanced Research Focus

  • Cyclic Voltammetry : The bipyridine unit often exhibits reversible redox peaks (e.g., E1/2 ~−0.5 to −0.7 V vs. Ag/AgCl), which shift with electron-donating/withdrawing substituents .
  • Electron-Transfer Studies : Time-resolved spectroscopy (e.g., transient absorption) probes excited-state behavior, relevant for photocatalytic applications .

What strategies are used to address low solubility in biological assays?

Q. Advanced Research Focus

  • Co-solvent Systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain solubility without cytotoxicity.
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to the ethoxy chain, improving bioavailability .

How is the compound’s stability under varying pH and temperature conditions evaluated?

Q. Advanced Research Focus

  • Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H2O2) conditions, monitoring degradation via HPLC-MS. The sulfonamide bond is typically stable at pH 4–8 but hydrolyzes under strong acidic/basic conditions .
  • Thermogravimetric Analysis (TGA) : Determines decomposition temperatures (>200°C common for aromatic sulfonamides) .

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